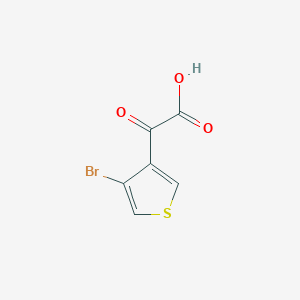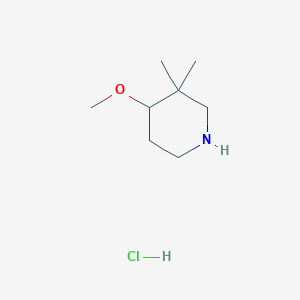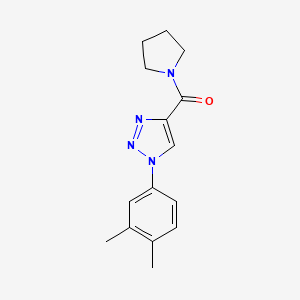
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid, also known as BTAA, is a versatile building block in organic synthesis. It is a heterocyclic compound that contains a thiophene ring and a carboxylic acid group. BTAA has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid is not fully understood. However, it is believed that 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid may act as a prodrug, which is converted to an active metabolite in vivo. The active metabolite may then interact with various enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, such as breast cancer and lung cancer cells. It has also been shown to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under standard laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, the development of new synthetic methods for 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid and its derivatives may lead to the discovery of new compounds with novel biological activities.
Méthodes De Synthèse
The synthesis of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid involves a multi-step reaction sequence. The starting material is 3-bromothiophene, which undergoes lithiation with n-butyllithium to form the corresponding organolithium intermediate. The intermediate is then quenched with carbon dioxide to give the carboxylic acid derivative. The carboxylic acid is then activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and reacted with the appropriate amine to give the final product.
Applications De Recherche Scientifique
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been widely used as a building block in the synthesis of various organic compounds. It has been used to synthesize novel heterocyclic compounds, such as benzothiazoles, pyrazoles, and pyridines. These compounds have been investigated for their biological activities, such as anticancer, antifungal, and antibacterial properties.
Propriétés
IUPAC Name |
2-(4-bromothiophen-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-11-1-3(4)5(8)6(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKVKAPMYUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)


![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)
![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)
![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)

